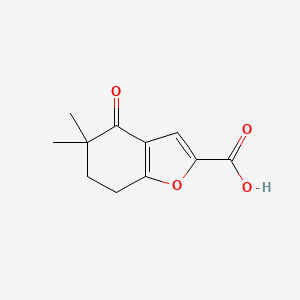![molecular formula C11H20N2O3 B2520297 3-(Boc-アミノ)-ヘキサヒドロ-2H-フロ[2,3-c]ピロール CAS No. 479090-77-2](/img/structure/B2520297.png)
3-(Boc-アミノ)-ヘキサヒドロ-2H-フロ[2,3-c]ピロール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-(Boc-amino)-hexahydro-2H-furo[2,3-C]pyrrole" is a heterocyclic organic molecule that features a pyrrole ring fused with a furan ring. The presence of the Boc-amino group indicates that the amino function is protected by a tert-butyloxycarbonyl (Boc) group, which is commonly used in peptide synthesis to protect amines from unwanted reactions.
Synthesis Analysis
The synthesis of pyrrole derivatives can be achieved through various methods. One such method involves the copper-catalyzed heterocyclodehydration of 1-amino-3-yn-2-ol derivatives, which affords substituted pyrroles in good to high yields under mild conditions. Specifically, N-Boc-2-alkynyl-1-amino-3-yn-2-ols can be converted into N-unsubstituted 3-acylpyrroles, and the yields can be significantly improved by the addition of water and CO2 under specific conditions . Another synthesis approach is the reaction of 3-amino-2H-azirines with carboxylic acid derivatives catalyzed by boron trifluoride, leading to the formation of 4-amino-1,5-dihydro-2H-pyrrol-2-ones . Additionally, furan-3-one derivatives can be converted into 2-hydroxy-pyrrole-3-ones by reacting with amino acids, which may provide a pathway to synthesize related pyrrole-fused compounds .
Molecular Structure Analysis
The molecular structure of "3-(Boc-amino)-hexahydro-2H-furo[2,3-C]pyrrole" would consist of a hexahydrofuro[2,3-c]pyrrole core with a Boc-protected amino group. The hexahydro prefix indicates that the furan ring is fully saturated. The structural analysis of such compounds typically involves spectroscopic methods such as NMR, IR, and mass spectrometry, which are not detailed in the provided papers.
Chemical Reactions Analysis
The chemical reactivity of pyrrole derivatives is influenced by the presence of substituents and protecting groups. The Boc group can be removed under acidic conditions, revealing the free amine, which can then participate in further chemical reactions. The papers provided do not detail specific reactions for "3-(Boc-amino)-hexahydro-2H-furo[2,3-C]pyrrole," but they do describe the synthesis and reactions of related pyrrole and furan derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of "3-(Boc-amino)-hexahydro-2H-furo[2,3-C]pyrrole" would be influenced by its molecular structure. The presence of the Boc group would increase the molecular weight and steric bulk, potentially affecting solubility and boiling point. The saturated nature of the hexahydrofuran ring would reduce reactivity compared to unsaturated furans. The specific properties of this compound are not discussed in the provided papers, but general trends can be inferred from the properties of similar compounds .
科学的研究の応用
鈴木・宮浦カップリング
鈴木・宮浦(SM)カップリング反応は、炭素-炭素結合を形成するための強力な方法です。それは、有機ホウ素化合物と求電子性有機基とのクロスカップリングを伴います。SMカップリングでは、3-(Boc-アミノ)-ヘキサヒドロ-2H-フロ[2,3-c]ピロールが有機ホウ素試薬として機能します。重要な点は次のとおりです。
アミノ官能基の二重保護
Boc(tert-ブトキシカルボニル)基は、有機合成においてアミノ官能基を保護するために一般的に使用されます。注目すべきは次のとおりです。
- Boc/Ts相互作用: Boc置換アレンスルホンアミドは、Boc置換のために開裂電位のシフトを示します。 この効果により、乾燥メタノール中でマグネシウム粉末を使用した穏やかな還元開裂が可能になります .
細胞毒性
3-(Boc-アミノ)-ヘキサヒドロ-2H-フロ[2,3-c]ピロールの誘導体は、癌細胞株に対して有望な細胞毒性を示しています。 例えば、化合物22iと22jは、良好な有効性を示しました .
プロト脱ホウ素化
ピナコールホウ酸エステルは、有機合成において貴重なビルディングブロックです。機能化脱ホウ素化プロトコルは確立されていますが、プロト脱ホウ素化はあまり研究されていません。 この化合物は、アルキルホウ酸エステルの触媒的プロト脱ホウ素化において役割を果たす可能性があります .
有機触媒によるピロールの合成
電子求引性または供与性置換基を持つ芳香族アミンは、ヘキサン-2,5-ジオンと反応してピロール誘導体を与えることができます。 この反応経路は、複素環式化合物の合成において用途が見いだされる可能性があります .
Safety and Hazards
The safety data sheet for a similar compound, “3-(BOC-amino)propyl bromide”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .
作用機序
Mode of Action
The mode of action would depend on the specific biological target. The Boc group (tert-butyl carbamate) is often used in organic synthesis to protect amines , and it can be removed under acidic conditions .
Pharmacokinetics
The pharmacokinetics of a compound depend on many factors, including its chemical structure, the route of administration, and the individual’s metabolism. The Boc group can increase the lipophilicity of the compound, which might affect its absorption and distribution .
Action Environment
The action of “3-(Boc-amino)-hexahydro-2H-furo[2,3-C]pyrrole” could be influenced by various environmental factors, including pH and the presence of other compounds. For example, the Boc group can be removed under acidic conditions .
生化学分析
Biochemical Properties
3-(Boc-amino)-hexahydro-2H-furo[2,3-C]pyrrole plays a significant role in biochemical reactions, particularly in the protection of amino groups during peptide synthesis. The compound interacts with various enzymes and proteins, including proteases and peptidases, which recognize and cleave the Boc (tert-butoxycarbonyl) protecting group. This interaction is crucial for the controlled synthesis and modification of peptides and proteins. Additionally, 3-(Boc-amino)-hexahydro-2H-furo[2,3-C]pyrrole can form stable complexes with other biomolecules, facilitating its use in various biochemical applications .
Cellular Effects
The effects of 3-(Boc-amino)-hexahydro-2H-furo[2,3-C]pyrrole on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the activity of key signaling molecules, such as kinases and phosphatases, leading to alterations in downstream signaling pathways. Furthermore, 3-(Boc-amino)-hexahydro-2H-furo[2,3-C]pyrrole can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses and metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Boc-amino)-hexahydro-2H-furo[2,3-C]pyrrole can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to strong acids or bases. Long-term studies have shown that 3-(Boc-amino)-hexahydro-2H-furo[2,3-C]pyrrole can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-(Boc-amino)-hexahydro-2H-furo[2,3-C]pyrrole vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular function and metabolic processes. At high doses, it may exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
3-(Boc-amino)-hexahydro-2H-furo[2,3-C]pyrrole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through hydrolysis, oxidation, and reduction reactions, leading to the formation of different metabolites. These metabolic pathways are essential for understanding the compound’s bioavailability and its effects on metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 3-(Boc-amino)-hexahydro-2H-furo[2,3-C]pyrrole is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s use in biochemical applications and ensuring its effective delivery to target sites .
Subcellular Localization
The subcellular localization of 3-(Boc-amino)-hexahydro-2H-furo[2,3-C]pyrrole is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the cytoplasm, nucleus, or other organelles, depending on its interactions with cellular machinery. This localization is important for its activity and function, as it determines the specific cellular processes that the compound can influence .
特性
IUPAC Name |
tert-butyl N-(3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrol-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(14)13-8-6-15-9-5-12-4-7(8)9/h7-9,12H,4-6H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQODYVKRDPTKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COC2C1CNC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B2520215.png)
![N-(2,5-dimethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2520216.png)
![tert-Butyl 7-(iodomethyl)-5-oxo-6-oxa-1-azaspiro[3.4]octane-1-carboxylate](/img/structure/B2520217.png)
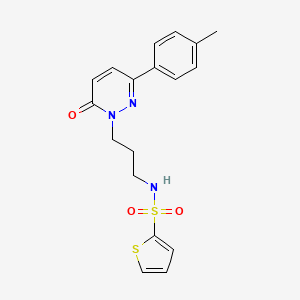
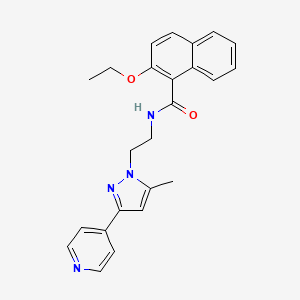

![3-(2-oxo-2-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2520222.png)
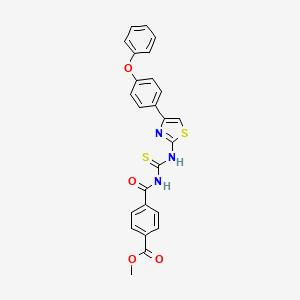

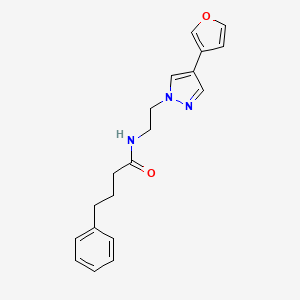
![N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2520230.png)

